molecular formula C20H21N3O5 B2618549 1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 867311-62-4

1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2618549
CAS RN: 867311-62-4
M. Wt: 383.404
InChI Key: NQGJJERZLHNPHT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a furan ring. Pyrimidines are a class of organic compounds with a wide range of biological activities . Furan is a heterocyclic compound that often contributes to the bioactivity of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and furan rings, along with the isobutyl and methoxyphenyl groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the furan ring might undergo reactions at the oxygen atom .

Scientific Research Applications

Antimicrobial Properties

The compound's antimicrobial properties are highlighted in a study focusing on dihydropyrimidinone and dihydropyrimidine derivatives. These compounds, including the specified chemical, have been observed to possess broad biological activities, particularly as antibacterial and antifungal agents. A variety of synthesized dihydropyridine derivatives demonstrated significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, these compounds showed potent antifungal activity against several fungi species (Al-Juboori, 2020).

Catalyst-Free Synthesis

Another research discusses a catalyst-free synthesis method for a series of functionalized pyrimidine derivatives, including 1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione. This method is notable for its eco-friendliness, high atom economy, and the ability to synthesize a diverse array of pharmaceutically interesting compounds under mild reaction conditions without the need for a catalyst (Brahmachari & Nayek, 2017).

Molecular Structure and Synthesis Studies

Further research includes a computational and experimental study on the molecular structure of related pyrimidine derivatives. This study provides valuable insights into the molecular geometry, energy levels, and thermodynamic features of these compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Trilleras et al., 2017).

Synthesis for Pigment Properties

Another study focuses on the synthesis of N-alkyl-N′-aryl-3,4:9,10-perylenebis(dicarboximide) derivatives, including isobutyl variants, for their properties as pigments. This research provides insights into their potential application in the development of new pigments with enhanced properties (Nagao & Misono, 1984).

Applications in DNA Synthesis

The chemical is also relevant in the context of oligonucleotide synthesis. A study demonstrates its utility in the final deprotection step in oligonucleotide synthesis, highlighting its role in the preparation of modified DNA containing alkali labile bases (Schulhof, Molko & Teoule, 1987).

Cytotoxicity in Cancer Research

Additionally, the compound's derivatives have been explored for their cytotoxicity against cancer cells. A study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

8-(4-methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-10(2)8-23-17-16(18(24)22-20(23)26)14(11-4-6-12(27-3)7-5-11)15-13(21-17)9-28-19(15)25/h4-7,10,14,21H,8-9H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGJJERZLHNPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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